Terbufos-oxon-sulfoxide

概要

説明

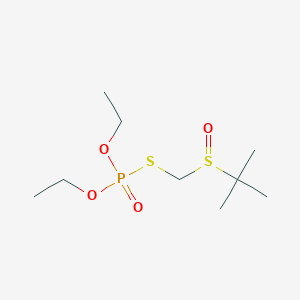

Terbufos-oxon-sulfoxide is a complex organic compound characterized by its unique structure, which includes both phosphoryl and sulfinyl functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Terbufos-oxon-sulfoxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a diethoxyphosphoryl compound with a sulfinyl-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

化学反応の分析

Types of Reactions

Terbufos-oxon-sulfoxide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

Reduction: The phosphoryl group can be reduced to a phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or phosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group typically yields a sulfone, while reduction of the phosphoryl group produces a phosphine.

科学的研究の応用

Agricultural Applications

Pest Control:

Terbufos-oxon-sulfoxide is primarily utilized in agriculture as a systemic insecticide and nematicide. It effectively controls a range of pests affecting crops such as corn, sugar beets, and sorghum. Its mechanism involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest mortality .

Soil Residue Studies:

Research indicates that terbufos undergoes oxidation to form terbufos sulfoxide, which is more persistent in soil than its parent compound. This persistence affects the degradation rates and environmental impact of terbufos applications . Studies have shown that the uptake of terbufos sulfoxide by earthworms is higher than that of terbufos itself, indicating its potential for bioaccumulation in soil organisms .

Ecotoxicological Research

Toxicity Assessments:

this compound has been studied for its toxic effects on various non-target organisms, including aquatic species and terrestrial invertebrates. Toxicity assessments reveal that while it is less toxic than terbufos, it still poses significant risks to aquatic life due to its potential for bioaccumulation and persistence in the environment .

Ecological Risk Assessments:

The Environmental Protection Agency (EPA) has conducted extensive ecological risk assessments on terbufos and its metabolites, including this compound. These assessments evaluate the risks posed to avian and mammalian species, highlighting concerns regarding mortality linked to agricultural practices involving terbufos .

Human Health Risk Assessments

Cholinesterase Inhibition:

this compound is recognized for its high acute toxicity through various exposure routes (oral, dermal, inhalation). Human health risk assessments have indicated significant cholinesterase inhibition at low doses, which raises concerns for agricultural workers handling this compound . The acute reference doses derived from studies suggest stringent safety measures are necessary when using products containing terbufos.

Metabolism Studies:

Studies have shown that terbufos can be metabolized into more toxic forms such as terbufos oxon, which emphasizes the importance of understanding metabolic pathways when evaluating human health risks associated with exposure to terbufos and its metabolites .

Case Studies

作用機序

The mechanism of action of Terbufos-oxon-sulfoxide involves its interaction with specific molecular targets. The phosphoryl and sulfinyl groups can interact with enzymes and other proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.

類似化合物との比較

Similar Compounds

- 2-(Diethoxyphosphorylmethylsulfinyl)-2-methylpropane

- 2-(Diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane

Uniqueness

Terbufos-oxon-sulfoxide is unique due to the presence of both phosphoryl and sulfinyl groups in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

Terbufos-oxon-sulfoxide is a metabolite of the organophosphorus compound terbufos, primarily recognized for its biological activity as a potent inhibitor of acetylcholinesterase (AChE). This article explores the biological activity, toxicity, and metabolic pathways of this compound, supported by various studies and data.

This compound is a phosphorus-containing compound with the following chemical structure:

- Chemical Formula : C₉H₁₁O₅PS₂

- Molecular Weight : 298.36 g/mol

The primary mechanism of action for this compound involves the inhibition of AChE, an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can manifest as cholinergic toxicity.

Acute Toxicity

This compound exhibits high acute toxicity across various species. The following table summarizes the acute toxicity values (LD50) from different studies:

| Species | Route | LD50 (mg/kg bw) |

|---|---|---|

| Rat | Oral | 1.1 |

| Rabbit | Dermal | 0.81 - 0.93 |

| Rat | Inhalation | 0.0012 - 0.0061 |

These values indicate that this compound is highly toxic via oral, dermal, and inhalation routes, with clinical signs including tremors, salivation, and respiratory distress observed in affected animals .

Chronic Toxicity

Chronic exposure studies have shown significant inhibition of AChE activity in various tissues, including brain and plasma. The following chronic exposure NOAELs (No Observed Adverse Effect Levels) have been established:

| Study Duration | NOAEL (mg/kg bw/day) | Endpoint |

|---|---|---|

| 1-Year Dog Study | 0.060 | Inhibition of brain AChE activity |

| 13-Week Rat Study | 0.059 | Inhibition of brain AChE activity |

These findings underscore the potential for long-term neurotoxic effects associated with exposure to this compound .

Metabolism and Environmental Impact

Terbufos undergoes extensive metabolism in biological systems, primarily through sulfoxidation and desulfuration processes. The metabolic pathway can be summarized as follows:

- Sulfoxidation : Conversion to terbufos sulfoxide.

- Desulfuration : Formation of terbufos oxon.

- Hydrolysis : Breakdown of the thiolophosphorus bond.

- S-Methylation : Further oxidation processes leading to additional metabolites.

In soil studies, terbufos was shown to oxidize to terbufos sulfoxide at varying rates depending on soil conditions. The persistence of these compounds highlights their potential environmental impact, particularly in agricultural settings .

Case Studies and Research Findings

Several studies have documented the effects of this compound on aquatic organisms:

- A study on Ceriodaphnia dubia (water flea) reported an EC50 value of 0.08 mg/L , indicating high toxicity to aquatic life .

- Research on soil degradation revealed that while terbufos was rapidly converted to its sulfoxide form, further degradation was significantly slower in sterilized soils compared to natural soils .

特性

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPIRTIPNKMGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971544 | |

| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56165-57-2 | |

| Record name | Terbufoxon sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。